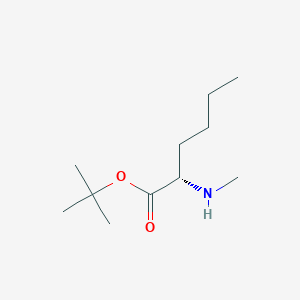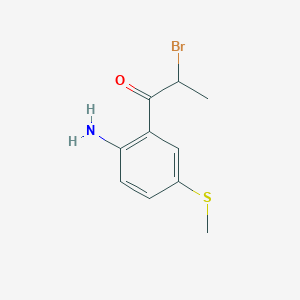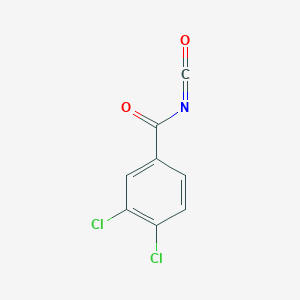
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is an organic compound with a complex structure featuring a bromine atom, a propanone group, and two methylthio groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps. One common method starts with the bromination of 1-(2,4-Bis(methylthio)phenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dimethylphenyl)-3-bromopropan-1-one: Lacks the methylthio groups, resulting in different chemical properties and reactivity.
1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one: Similar structure but with the bromine atom on a different carbon, leading to different reactivity and applications.
Uniqueness
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of two methylthio groups, which can significantly influence its chemical reactivity and biological activity. These groups can participate in various chemical reactions, making the compound versatile for different applications.
Propriétés
Formule moléculaire |
C11H13BrOS2 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
1-[2,4-bis(methylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H13BrOS2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
TXAHFPWFXOBWAZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)C(=O)CCBr)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


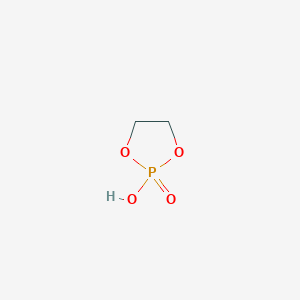
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
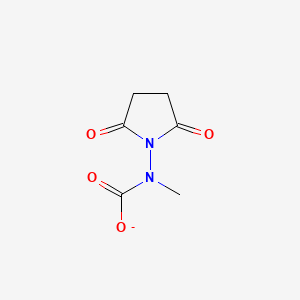

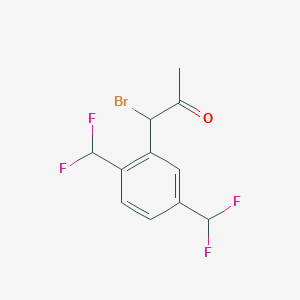
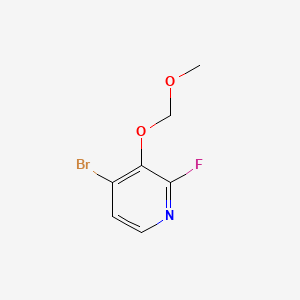
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
